molecular formula C15H19NO2 B14139982 Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate

Cat. No.: B14139982
M. Wt: 245.32 g/mol
InChI Key: KTAGRPJSMBBZOB-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate is a substituted benzoate ester featuring a cyclohexenylamino group at the para position of the aromatic ring.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 4-(cyclohex-2-en-1-ylamino)benzoate

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h4,6,8-11,13,16H,2-3,5,7H2,1H3

InChI Key

KTAGRPJSMBBZOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2CCCC=C2

Origin of Product

United States

Preparation Methods

Core Esterification Strategies

The synthesis of ethyl benzoate derivatives typically begins with esterification of substituted benzoic acids. Patent CN105481707A provides a green chemistry approach using 4-nitrobenzoic acid, absolute ethanol, and rare-earth oxide catalysts (e.g., neodymium sesquioxide) under reflux with water entrainers like toluene. This method achieves >99.5% conversion by continuously removing water via azeotropic distillation, critical for shifting equilibrium toward ester formation. Adapting this protocol, 4-aminobenzoic acid could replace the nitro precursor, though the amine’s nucleophilicity necessitates protection during esterification.

Key parameters from CN105481707A:

Parameter Value
Catalyst Nd₂O₃ (1–3 wt%)
Solvent Toluene (1:1–1:10 mass ratio)
Temperature Reflux (~110°C)
Reaction Time 3–6 hours
Ester Yield >99.5% (GC)

Hydrogenation of Nitro Intermediates

For nitro-containing precursors, the same patent employs 5% Pd/C under hydrogen gas (80–100°C) to reduce nitro groups to amines. This step could be repurposed to generate 4-aminobenzoate intermediates before introducing the cyclohexenyl moiety. Hydrogenation conditions must balance reaction rate against potential over-reduction of the cyclohexene double bond in later stages.

Introducing the Cyclohex-2-en-1-ylamino Group

Nucleophilic Aromatic Substitution

US5149357A demonstrates the coupling of benzoic acids with heterocyclic amines (e.g., pyrimidines) using sodium hydride in aprotic solvents. Analogously, cyclohex-2-en-1-amine could act as the nucleophile attacking a fluorinated or chlorinated benzoate ester. The patent’s example using 6-chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid illustrates the viability of SNAr reactions with electron-deficient aromatics.

Reaction conditions from US5149357A:

  • Base: NaH (1.2–2 eq)
  • Solvent: THF or DMF
  • Temperature: 0°C to reflux
  • Time: 4–24 hours

Thiourea-Mediated Coupling

The RSC supporting information details the synthesis of N-(allyl(phenyl)carbamothioyl)benzamide via a three-component reaction between anilines, benzoyl chloride, and KSCN. Adapting this, cyclohex-2-en-1-amine could react with 4-ethoxycarbonylbenzoyl chloride and thiocyanate to form a thiocarbamoyl intermediate, followed by oxidative desulfurization to yield the target amide.

Critical steps from the RSC procedure:

  • Aniline + benzoyl chloride → N-acylated intermediate
  • KSCN addition → thiourea formation
  • PhI(OPiv)₂/Et₃N·3HF → carbamothioate oxidation

Integrated Synthetic Routes

Route A: Sequential Esterification-Amination

  • Esterification : 4-Nitrobenzoic acid → ethyl 4-nitrobenzoate (Nd₂O₃, toluene, 110°C)
  • Hydrogenation : Nitro → amino group (5% Pd/C, H₂, 80°C)
  • Amination : Ethyl 4-aminobenzoate + cyclohex-2-en-1-yl bromide (NaH, DMF, 60°C)

Challenges: Competitive N-alkylation vs. O-alkylation requires careful base selection.

Catalytic and Environmental Considerations

Solid Acid Catalysts

CN105481707A’s use of Nd₂O₃ provides a reusable, non-corrosive alternative to H₂SO₄ in esterification. Surface acidity (Brønsted vs. Lewis sites) critically impacts conversion:

Catalyst Surface Area (m²/g) Acid Strength (mmol NH₃/g)
Nd₂O₃ 35–40 0.45
Er₂O₃ 28–32 0.38

Solvent Recycling

Toluene acts as both solvent and water entrainer, enabling >95% recovery via distillation. Closed-loop systems reduce VOC emissions by 60–70% compared to traditional methods.

Analytical and Purification Techniques

Hot Filtration

Both US5149357A and CN105481707A emphasize hot filtration of catalysts to prevent product precipitation. Temperature thresholds:

Step Optimal Temp. Range
Catalyst removal 65–75°C
Crystallization 0–5°C

Column Chromatography

The RSC method uses silica gel with ethyl acetate/hexane gradients (5:1 → 3:1). For the target compound, TLC Rf = 0.42 (EA:Hex 1:2).

Scalability and Industrial Adaptation

Continuous Flow Hydrogenation

CN105481707A’s fixed-bed reactor design allows kilogram-scale production. Key metrics:

Parameter Batch Mode Continuous Flow
Space Velocity 0.8 h⁻¹
Pd/C Lifetime 5 cycles >20 cycles
Throughput 200 g/day 1.2 kg/day

Waste Minimization

The integrated process reduces waste by:

  • 89% reduction in acidic effluent vs. H₂SO₄ catalysis
  • 100% solvent recovery in esterification
  • 95% catalyst reuse in hydrogenation

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a local anesthetic effect, providing temporary relief from pain .

Comparison with Similar Compounds

Table 1: Structural Analogs of Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate

Compound Name Substituent Group(s) Key Properties/Applications
Ethyl 4-(dimethylamino)benzoate () Dimethylamino High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs
SABA1 () Sulfonamidobenzamide Antimicrobial activity (MIC: 0.45–0.9 mM vs. E. coli)
I-6230 () Pyridazin-3-ylphenethylamino Structural similarity; potential pharmacological applications
Ethyl 4-fluorobenzoate () Fluoro Altered lipophilicity and metabolic stability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in Ethyl 4-(dimethylamino)benzoate enhances reactivity in polymerization (e.g., resin cements), whereas electron-withdrawing groups like sulfonamide (SABA1) or fluorine may reduce nucleophilicity but improve antimicrobial or metabolic stability .
  • Steric Effects: The cyclohexenylamino group in the target compound introduces steric bulk, likely reducing solubility in polar solvents compared to smaller substituents (e.g., methyl or fluoro groups).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Predicted) Ethyl 4-(dimethylamino)benzoate SABA1
Solubility Low (lipophilic cyclohexene) Moderate (polar dimethylamino) Low (sulfonamide)
Reactivity Moderate (steric hindrance) High Moderate
Thermal Stability High (aromatic + cycloalkane) Moderate High

Notes:

  • The cyclohexenyl group’s rigidity may improve thermal stability but reduce solubility compared to flexible alkyl chains .

Biological Activity

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H21N1O2C_{16}H_{21}N_{1}O_{2} and a molecular weight of approximately 245.32 g/mol. The compound features an ethyl ester group and an amino group attached to a cyclohexene moiety, which contributes to its distinctive reactivity and biological properties.

Structural Representation

ComponentStructure
Ethyl GroupEthyl Group
Cyclohexene MoietyCyclohexene
Benzoate BackboneBenzoate Backbone

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structural components allow it to interact with microbial membranes, potentially disrupting their integrity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into an antimicrobial agent for therapeutic use .

Potential Therapeutic Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

  • Pain Management : Due to its interaction with pain pathways, there is potential for developing analgesic properties.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Efficacy : A comparative study on benzoates showed that derivatives with amino groups demonstrated enhanced antimicrobial properties compared to their non-amino counterparts .
  • Cytotoxicity Studies : Research on similar benzoate compounds indicated significant cytotoxic effects in various cancer cell lines, suggesting a need for further exploration of this compound in this context .
  • Mechanistic Insights : Studies on related compounds have shown that they may induce apoptosis in cancer cells through mitochondrial pathways, highlighting a possible mechanism for future investigations into this compound's anticancer properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate, and how is reaction progress monitored?

The compound is typically synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting ethyl 4-chloro-3-nitrobenzoate with cyclohexenylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with ice, and the product is isolated via filtration and recrystallized from ethanol. Characterization employs melting point analysis, FT-IR, 1^1H-NMR, and elemental microanalysis to confirm structure and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy : FT-IR for functional group identification (e.g., ester C=O at ~1700 cm1^{-1}, NH stretching). 1^1H-NMR confirms substituent integration (e.g., cyclohexene protons at δ 5.5–6.0 ppm).
  • Chromatography : TLC for purity assessment; HPLC for quantitative analysis.
  • Elemental Analysis : Validates empirical formula (C15_{15}H19_{19}NO2_2).
  • Melting Point : Consistency with literature values ensures purity .

Q. What safety protocols should be followed when handling this compound?

Consult Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste disposal should comply with institutional guidelines for nitro/amine-containing organics. Storage conditions: airtight container, desiccated, at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity compared to THF.
  • Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts could accelerate substitution.
  • Stoichiometry : Adjusting amine/base ratios (e.g., 2.5 equiv cyclohexenylamine) to reduce side products.
  • Temperature : Controlled heating (40–60°C) may reduce reaction time while avoiding decomposition .

Q. How does the cyclohexene ring influence the compound’s physicochemical properties compared to other substituents?

The cyclohexene moiety introduces steric hindrance and electronic effects:

  • Steric Effects : Bulky substituents may slow reaction kinetics but improve crystallinity for X-ray studies.
  • Electronic Effects : The enamine group (NH–C=C) enhances conjugation, altering UV-Vis absorption. Comparative studies with saturated cyclohexyl or aromatic analogs (e.g., phenylamino derivatives) can quantify these effects via Hammett plots or DFT calculations .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Curves : Validate activity thresholds across multiple cell lines.
  • Metabolite Profiling : LC-MS to identify degradation products interfering with assays.
  • Structural Analog Testing : Compare with derivatives (e.g., ethyl 4-(pyrrolidinylamino)benzoate) to isolate pharmacophore contributions .

Q. How can X-ray crystallography with SHELX software elucidate this compound’s structure?

Single-crystal X-ray diffraction using SHELXL refines atomic coordinates and thermal parameters. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.
  • Space Group Determination : Triclinic or monoclinic systems common for small molecules.
  • Validation : R-factors <5%, and electron density maps confirming NH and ester groups. This method resolves stereochemical ambiguities (e.g., cyclohexene conformation) .

Application-Oriented Questions

Q. How can this compound be evaluated for optoelectronic applications?

  • Photophysical Studies : UV-Vis spectroscopy (λmax_{\text{max}} ~250–300 nm) and fluorescence quantum yield measurements.
  • Theoretical Modeling : TD-DFT to predict excited-state behavior.
  • Device Integration : Test as an emissive layer in OLEDs, comparing efficiency with standard materials (e.g., Alq3) .

Q. What strategies enable structure-activity relationship (SAR) studies for medicinal chemistry applications?

  • Derivatization : Synthesize analogs with modified esters (e.g., methyl, tert-butyl) or amino groups.
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • In Vivo Testing : Assess bioavailability and toxicity in model organisms .

Data Analysis and Interpretation

Q. How should researchers address inconsistent results in reaction yields across studies?

  • Reproducibility Checks : Replicate conditions with controlled humidity/oxygen levels.
  • Byproduct Analysis : GC-MS to identify side reactions (e.g., hydrolysis, oxidation).
  • Statistical Tools : ANOVA to evaluate significance of variables (solvent, catalyst) .

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